1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Overview
Description
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination and fluorination of benzene derivatives, followed by coupling reactions with piperazine and other aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules[][3].
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents [3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound [3][3].
Scientific Research Applications
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-difluorobenzene
- 1,4-Dibromo-2-fluorobenzene
- 2-Bromo-4,5-difluorophenol
Uniqueness
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is unique due to its specific combination of halogen atoms and the presence of a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF3N2O2/c1-11-7-19(18(24)8-13(11)12(2)27)25-3-5-26(6-4-25)20(28)14-9-16(22)17(23)10-15(14)21/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEQXMNYOZZVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.